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Introduction

Histones are fundamental nuclear proteins responsible for packaging eukaryotic DNA into a

compact structure known as chromatin.[1] The post-translational modification (PTM) of

histones, including acetylation, plays a critical role in regulating gene expression, DNA repair,

and chromosome condensation.[1][2][3] Histone acetylation is a dynamic process regulated by

two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases

(HDACs). HATs add acetyl groups to lysine residues on histone tails, generally leading to a

more open chromatin structure and transcriptional activation. Conversely, HDACs remove

these acetyl marks, resulting in chromatin compaction and transcriptional repression.[4][5]

Due to their highly basic nature, histones can be effectively isolated from other cellular proteins

and DNA through acid extraction.[6][7][8] This method leverages the high solubility of histones

in acidic conditions. This application note provides a detailed protocol for the acid extraction of

histones from cultured cells, optimized for the subsequent analysis of acetylation status by

methods such as Western blotting or mass spectrometry.[9][10] To preserve the native

acetylation state, it is crucial to include deacetylase inhibitors, such as Sodium Butyrate,

throughout the extraction process.[11][12]

Experimental Protocols
I. Required Materials and Reagents
Reagent Preparation
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Reagent Composition Storage

Phosphate-Buffered Saline

(PBS)

137 mM NaCl, 2.7 mM KCl, 10

mM Na2HPO4, 1.8 mM

KH2PO4, pH 7.4

Room Temperature

Triton Extraction Buffer (TEB)

PBS containing: 0.5% Triton X-

100 (v/v), 2 mM

Phenylmethylsulfonyl Fluoride

(PMSF), 5 mM Sodium

Butyrate

4°C

0.2 N Hydrochloric Acid (HCl)
Dilute concentrated HCl (e.g.,

12.1 N) in distilled water.
Room Temperature

Acetone ACS Grade -20°C

Note: PMSF is unstable in aqueous solutions; it should be added fresh to the TEB from a 200

mM stock in isopropanol just before use. Sodium Butyrate is added to inhibit HDAC activity and

preserve histone acetylation levels.[11]

Equipment

Refrigerated centrifuge

Microcentrifuge tubes (1.5 mL or 2 mL)

Dounce homogenizer (optional, for tissue)[6]

Ice bucket

Vortex mixer

Spectrophotometer or plate reader for protein quantification

II. Protocol for Histone Extraction from Cultured Cells
This protocol is adapted for a starting cell number of approximately 1 x 10^7 cells.[12]
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Cell Harvesting:

For adherent cells, wash with ice-cold PBS, then scrape cells into a conical tube.

For suspension cells, collect cells directly into a conical tube.

Pellet the cells by centrifugation at 1,000 rpm (approx. 300 x g) for 5 minutes at 4°C.[6]

Discard the supernatant and wash the cell pellet twice with 10 mL of ice-cold PBS,

supplemented with 5 mM Sodium Butyrate.[11][12]

Cell Lysis and Nuclei Isolation:

Resuspend the cell pellet in 1 mL of ice-cold Triton Extraction Buffer (TEB).[12]

Lyse the cells by incubating on ice for 10 minutes with gentle stirring or occasional

vortexing.[11][12] This step releases the nuclei.

Centrifuge at 2,000 rpm (approx. 600 x g) for 10 minutes at 4°C to pellet the nuclei.[11][12]

Carefully remove and discard the supernatant, which contains the cytoplasmic proteins.

Acid Extraction of Histones:

Resuspend the nuclear pellet in 400 µL of 0.2 N HCl.[11] The volume can be adjusted

based on the pellet size, maintaining a cell density of approximately 4 x 10^7 cells/mL.[12]

Incubate the mixture overnight at 4°C with gentle rotation to extract the acid-soluble

histones.[11][12] Alternatively, a shorter incubation of 1-4 hours can be sufficient.[13][14]

Collection of Histone Extract:

Centrifuge the acid-lysate at 12,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C.[15]

Carefully transfer the supernatant, which contains the histone proteins, to a new pre-

chilled 1.5 mL microcentrifuge tube.[13]

Histone Precipitation (Optional but Recommended for Concentration):
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To precipitate the histones, add 8 volumes of ice-cold acetone to the supernatant.[12]

Incubate at -20°C overnight.[12][15]

Pellet the histones by centrifuging at 12,000 rpm for 5 minutes at 4°C.[15]

Discard the supernatant and wash the pellet once with ice-cold acetone.[2]

Air-dry the pellet for 10-20 minutes at room temperature. Do not over-dry, as this will make

resuspension difficult.[2]

Resuspend the histone pellet in an appropriate volume (e.g., 50-100 µL) of sterile water or

a suitable buffer for downstream analysis.

III. Quantification and Quality Control
Protein Quantification The concentration of the extracted histones should be determined before

downstream analysis.

Method Wavelength/Reagent Notes

Bradford Assay
Coomassie Brilliant Blue G-

250

Standard method for protein

quantification.[11]

BCA Assay Bicinchoninic acid

Compatible with most buffers,

provides accurate

quantification.[14]

Absorbance at 230 nm 230 nm

Histones have a peak

absorbance at 230 nm due to

their high peptide bond

content.[16]

Purity Assessment Assess the purity of the histone extract by SDS-PAGE followed by

Coomassie Brilliant Blue staining.

Load 5-10 µg of the histone extract onto a 15% SDS-PAGE gel.

Run the gel until the dye front reaches the bottom.
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Stain the gel with Coomassie Brilliant Blue.

A pure histone preparation should show four major bands corresponding to the core histones

(H2A, H2B, H3, and H4) between 11 and 17 kDa, and potentially a band for linker histone H1

around 21 kDa.[14]

IV. Downstream Application: Western Blot for
Acetylation Analysis

Sample Preparation: Dilute 0.5-1 µg of extracted histones in 1X LDS sample buffer

supplemented with a reducing agent like DTT (100 mM). Boil samples at 95°C for 5 minutes.

Gel Electrophoresis: Load samples onto a 10-20% Bis-Tris or Tris-Glycine gel and run to

separate the proteins.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.[17] A 0.2 µm membrane is recommended for small proteins like histones.[17]

Membrane Staining (Optional): Verify successful transfer by staining the membrane with

Ponceau S.

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin

(BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the

acetylated histone of interest (e.g., anti-Acetyl-Histone H3) diluted in the blocking buffer.

Incubation is typically performed for 1.5 hours at room temperature or overnight at 4°C.[17]

Washing: Wash the membrane three times for 10 minutes each with TBST.[17]

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.[17]

Detection: After final washes with TBST, visualize the signal using an enhanced

chemiluminescence (ECL) substrate and an imaging system.
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Histone Acid Extraction Workflow

Start: Cultured Cells
or Tissue

1. Harvest & Wash Cells
(PBS + 5mM Sodium Butyrate)

2. Lyse Cells
(Triton Extraction Buffer)

3. Centrifuge (600 x g)
Isolate Nuclei

Discard Supernatant
(Cytoplasmic Fraction)

Supernatant

Collect Pellet
(Nuclei)

Pellet

4. Add 0.2 N HCl
Incubate at 4°C

5. Centrifuge (15,000 x g)
Separate Debris

Discard Pellet
(DNA/Debris)

Pellet

Collect Supernatant
(Histone Extract)

Supernatant

6. Quantify & Assess Purity
(Bradford/SDS-PAGE)

End: Purified Histones
Ready for Analysis

Click to download full resolution via product page

Caption: Workflow for the acid extraction of histones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192814?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

